molecular formula C8H11ClN2O2 B1447970 5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride CAS No. 180718-22-3

5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride

Cat. No.: B1447970
CAS No.: 180718-22-3
M. Wt: 202.64 g/mol
InChI Key: HDBAQWHBJBIVSJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c11-8(12)6-1-2-10-5-9-4-7(10)3-6;/h4-6H,1-3H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBAQWHBJBIVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC=C2CC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180718-22-3
Record name Imidazo[1,5-a]pyridine-7-carboxylic acid, 5,6,7,8-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180718-22-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride
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Preparation Methods

General Chemical Structure and Properties

  • Molecular Formula: C8H10ClN2O2
  • Core Structure: Imidazo[1,5-a]pyridine ring fused with a carboxylic acid group at position 7.
  • Hydrochloride salt form indicates protonation and presence of chloride counterion.
  • CAS Number: 180718-22-3

Detailed Preparation Method (Hypothetical Protocol Based on Literature Analogues)

Step Reagents & Conditions Description
1. Synthesis of 2-aminopyridine derivative Starting from 2-aminopyridine and α-bromoester Nucleophilic substitution to form aminoester intermediate
2. Cyclization Heating with base or acid catalyst Intramolecular cyclization to form imidazo[1,5-a]pyridine ring system
3. Hydrolysis Acidic or basic hydrolysis Conversion of ester group to carboxylic acid at position 7
4. Salt formation Treatment with HCl in ethanol Formation of hydrochloride salt, isolation by filtration

Research Findings and Analysis

  • A novel synthetic approach to related imidazo-fused heterocycles involves mild intramolecular cyclization starting from amino esters, allowing for chiral pool incorporation and substitution versatility.
  • The use of Meldrum’s acid derivatives facilitates the introduction of carboxylic acid groups in fused heterocyclic systems, providing a mild and efficient route to carboxylated imidazo compounds.
  • Hydrochloride salt formation is a standard step to improve compound stability and solubility, achieved by simple acid-base reaction.

Data Table: Predicted Properties Relevant to Preparation

Property Value Notes
Molecular Weight 199.63 g/mol Includes hydrochloride salt
Melting Point Not available Typically determined post-synthesis
Solubility Soluble in water and ethanol Due to hydrochloride salt form
Stability Stable under normal conditions Requires storage in dry, cool environment

Chemical Reactions Analysis

Types of Reactions: 5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce functional groups or modify existing ones.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

  • Substitution Reactions: Substitution reactions can be used to replace one functional group with another, often involving nucleophiles and electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2).

  • Substitution: Common reagents include halides, amines, and alcohols, often under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, aldehydes, or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Structural Properties

The molecular formula of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride is C8H10N2O2- HCl. The compound features a fused imidazole and pyridine ring structure that contributes to its unique chemical reactivity and biological interactions. Understanding its structural characteristics is crucial for elucidating its mechanisms of action in biological systems.

Antimicrobial Properties

Research indicates that imidazo[1,5-a]pyridine derivatives exhibit antimicrobial activities. For instance, studies have shown that certain analogs can inhibit the growth of various bacterial strains. This makes them potential candidates for developing new antibiotics or antimicrobial agents.

Anticancer Activity

Several studies have investigated the anticancer properties of imidazo[1,5-a]pyridine derivatives. The compound has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins. This suggests its potential role in cancer therapeutics.

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of imidazo[1,5-a]pyridine derivatives. These compounds may offer protection against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Drug Development

The unique properties of this compound position it as a valuable scaffold for drug development. Its ability to interact with various biological targets can be harnessed to design novel therapeutics for conditions such as cancer and infections.

Molecular Probes

Due to its specific binding characteristics, this compound can be utilized as a molecular probe in biochemical assays. It can help in understanding enzyme activities and identifying potential drug targets.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of imidazo[1,5-a]pyridine and evaluated their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications to the structure enhanced antibacterial activity significantly.

Case Study 2: Cancer Cell Apoptosis

A research article in Cancer Research demonstrated that the application of this compound led to increased apoptosis in human breast cancer cell lines. The study provided insights into the molecular mechanisms involved in cell death pathways activated by this compound.

Mechanism of Action

The mechanism by which 5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes, receptors, or other proteins, leading to specific biological effects. The exact molecular pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5H,6H,7H,8H-Imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride
  • Molecular Formula : C₉H₁₁ClN₂O₂ (based on methyl-substituted analog data) .
  • CAS Number: Not explicitly provided in evidence; however, closely related analogs include CAS 1780940-10-4 (methyl-substituted variant) and CAS 1914148-56-3 (ethyl ester analog) .

Key Features :
This bicyclic heteroaromatic compound combines an imidazole ring fused with a partially saturated pyridine moiety. The carboxylic acid group at position 7 and hydrochloride salt form enhance solubility and stability, making it valuable in medicinal chemistry for drug discovery .

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Structural Similarity Key Differences
This compound N/A C₉H₁₁ClN₂O₂ ~216.67 (methyl analog) Carboxylic acid at C7, hydrochloride salt Reference compound N/A
Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride 1914148-56-3 C₁₁H₁₅ClN₂O₂ 242.70 Ethyl ester at C7, hydrochloride salt 0.91 Ester group reduces polarity, potentially enhancing membrane permeability
Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride 1616526-83-0 C₈H₉Cl₂N₂O₂ 232.08 Additional HCl salt, no saturation in pyridine 0.83 Non-hydrogenated pyridine ring may alter reactivity and binding affinity
3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride 1780940-10-4 C₉H₁₃ClN₂O₂ 216.67 Methyl group at C3 N/A Methyl substitution increases steric bulk, potentially affecting target interaction
5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride 1417635-70-1 C₇H₁₃Cl₂N₃ 210.10 Amine group at C7, two HCl salts N/A Replacement of carboxylic acid with amine alters solubility and pharmacophore
6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride 1933473-70-1 C₁₀H₁₀ClN₃O₂ 239.66 Imidazo[1,2-a]pyridine isomer, pyridine linker N/A Different ring fusion (1,2-a vs. 1,5-a) alters electronic properties

Functional Group Modifications

  • Carboxylic Acid vs. Ester Analogs :
    The ethyl ester variant (CAS 1914148-56-3) exhibits higher lipophilicity compared to the carboxylic acid hydrochloride, which may improve bioavailability but reduce water solubility .
  • Amine vs. Carboxylic Acid :
    The dihydrochloride amine analog (CAS 1417635-70-1) replaces the carboxylic acid with an amine group, significantly altering ionic interactions in biological systems .

Structural Isomerism

  • Imidazo[1,5-a] vs. Imidazo[1,2-a]pyridine :
    The compound with CAS 1933473-70-1 features imidazo[1,2-a]pyridine, a structural isomer with distinct ring fusion. This modification impacts aromaticity and hydrogen-bonding capacity .

Salt Forms and Solubility

  • Monohydrochloride vs. Dihydrochloride: The dihydrochloride salt (CAS 1616526-83-0) offers enhanced aqueous solubility due to additional ionic charges but may introduce crystallization challenges .

Notes

Structural Similarity vs. Functional Diversity : While analogs share core bicyclic frameworks, substituents and salt forms drastically alter physicochemical and biological properties .

Data Gaps : Pharmacological data (e.g., IC₅₀ values, toxicity profiles) are absent in the provided evidence, necessitating further experimental validation.

Synthetic Accessibility : Ethyl ester derivatives (e.g., CAS 1914148-56-3) are often intermediates in synthetic pathways, enabling modular derivatization .

Biological Activity

5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antibacterial, and antifungal activities. Despite limited direct studies specifically on this compound, related imidazo-pyridine derivatives provide insights into its potential effects.

Chemical Structure and Properties

  • Molecular Formula : C8H10N2O2
  • Molecular Weight : 166.18 g/mol
  • SMILES : C1CN2C=NC=C2CC1C(=O)O
  • InChIKey : JIASDMFGYACABF-UHFFFAOYSA-N

Biological Activity Overview

The biological activities of imidazo[1,5-a]pyridine derivatives have been extensively studied. Key areas of interest include:

1. Anticancer Activity

Research indicates that imidazo[1,5-a]pyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • A study demonstrated that certain substituted imidazo-pyridines showed selective cytotoxicity against human cancer cell lines such as HeLa and SW620, with IC50 values ranging from 0.4 to 3.2 μM for the most active compounds .
  • Another investigation highlighted that specific compounds within this class inhibited cell proliferation in glioblastoma and colorectal carcinoma models .
CompoundCell LineIC50 (μM)
Compound 10HeLa0.4
Compound 14SW6200.7
Bromo-substituted derivativeVarious1.8–3.2

2. Antibacterial Activity

While many imidazo[1,5-a]pyridine derivatives show promising anticancer properties, their antibacterial efficacy varies:

  • Some studies report moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) around 32 μM for select derivatives .
  • However, the majority of tested compounds lacked significant antibacterial properties.

3. Antifungal Activity

Limited data is available regarding the antifungal activity of this specific compound; however, related pyrazole derivatives have shown notable antifungal effects against various phytopathogenic fungi. This suggests that similar imidazo derivatives may possess antifungal potential as well .

Case Studies and Research Findings

Several case studies have explored the biological activities of related compounds:

  • Study on Antiproliferative Effects : A series of cyano- and amidino-substituted imidazo[4,5-b]pyridines were synthesized and tested for antiproliferative activity against diverse cancer cell lines. The results indicated strong activity in the sub-micromolar range for some compounds .
  • Antibacterial Evaluation : A study assessed the antibacterial properties of various imidazo-pyridine derivatives against common bacterial strains. While most compounds showed limited activity, one derivative demonstrated MIC values suggesting moderate effectiveness against E. coli .

Q & A

Basic: What synthetic routes are recommended for preparing 5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride?

Methodological Answer:
The synthesis typically involves multi-step protocols, including cyclization reactions and acid-catalyzed coupling. For example, microwave-assisted reactions (e.g., using trifluoroacetic acid as a catalyst in methanol/water systems) can enhance reaction efficiency and yield. Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt. Characterization should include IR spectroscopy (e.g., absorption bands at ~1722 cm⁻¹ for carbonyl groups) and NMR to confirm structural integrity .

Basic: How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:
Use a combination of analytical techniques:

  • IR spectroscopy to identify functional groups (e.g., carboxylic acid O-H stretches at ~3000 cm⁻¹).
  • ¹H/¹³C NMR to confirm proton environments and coupling constants (e.g., aromatic protons in the imidazo-pyridine core).
  • HPLC with reference standards (e.g., EP impurity guidelines) to quantify purity and detect trace impurities .

Advanced: What statistical methods optimize the synthesis of this compound?

Methodological Answer:
Design of Experiments (DoE) methods, such as factorial designs or response surface methodology, are essential for minimizing experimental runs while maximizing data quality. For instance, varying parameters like temperature, catalyst loading, and solvent ratios can identify optimal conditions. Central composite designs are particularly effective for non-linear optimization in multi-variable systems .

Advanced: How can computational tools predict reaction pathways for this compound?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) model transition states and intermediate energies. Reaction path search algorithms, combined with machine learning, predict viable pathways. Software like Gaussian or ORCA can simulate reaction mechanisms, while cheminformatics platforms automate data analysis for hypothesis generation .

Basic: What solubility and stability considerations are critical for experimental handling?

Methodological Answer:

  • Solubility: Test in polar aprotic solvents (e.g., DMSO, methanol) and aqueous buffers at physiological pH.
  • Stability: Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and light exposure. Monitor via HPLC to assess hydrolytic or oxidative degradation .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Cross-validate with complementary techniques:

  • 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • High-resolution mass spectrometry (HRMS) for exact mass confirmation.
  • X-ray crystallography (if crystalline) for unambiguous structural determination. Computational validation (e.g., NMR prediction software) further reduces ambiguity .

Advanced: What challenges arise when scaling synthesis from lab to pilot scale?

Methodological Answer:
Key challenges include:

  • Reactor design : Ensure efficient heat/mass transfer (e.g., continuous-flow systems).
  • Separation technologies : Optimize membrane filtration or crystallization for high-purity yields.
  • Process control : Implement real-time monitoring (e.g., PAT tools) to maintain reproducibility .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.
  • Work in a fume hood due to potential HCl release.
  • Follow institutional chemical hygiene plans, including spill containment and waste disposal protocols .

Advanced: How to design a stability study under varying environmental conditions?

Methodological Answer:
Employ a DoE framework to test factors like temperature (25–60°C), humidity (40–75% RH), and pH (3–9). Use HPLC-UV/MS to track degradation products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard storage conditions .

Basic: What analytical techniques quantify impurities in this compound?

Methodological Answer:

  • HPLC-UV/DAD with gradient elution (C18 columns) separates impurities.
  • LC-MS identifies structural analogs or degradation products.
  • Pharmacopeial standards (e.g., EP/ICH guidelines) define acceptable impurity thresholds .

Advanced: How do heterogeneous vs. homogeneous reaction conditions impact synthesis?

Methodological Answer:

  • Heterogeneous catalysts (e.g., immobilized acids) simplify separation but may reduce reactivity.
  • Homogeneous conditions (e.g., trifluoroacetic acid) enhance reaction rates but require post-synthesis neutralization.
  • Optimize catalyst loading and solvent polarity to balance efficiency and purification complexity .

Advanced: Can machine learning predict novel derivatives with enhanced bioactivity?

Methodological Answer:
Train models on datasets of structural analogs and their bioactivity (e.g., IC₅₀ values). Use descriptors like molecular weight, logP, and topological polar surface area. Validate predictions with in vitro assays (e.g., enzyme inhibition) and refine models iteratively .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride
Reactant of Route 2
5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride

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